C.I. 47005: A Comprehensive Technical Guide to its Synonyms, Alternative Names, and Associated Experimental Protocols
C.I. 47005: A Comprehensive Technical Guide to its Synonyms, Alternative Names, and Associated Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of C.I. 47005, a widely used synthetic quinophthalone dye. The document details its various synonyms and alternative names, presents key quantitative data in a structured format, and outlines detailed methodologies for critical analytical and toxicological experiments. Furthermore, it includes visual representations of experimental workflows to aid in comprehension and replication.
Synonyms and Alternative Names
C.I. 47005 is known by a multitude of names across different regulatory frameworks and industries. This section provides a comprehensive list of its synonyms and identifiers to facilitate accurate identification and cross-referencing in research and regulatory submissions.
Table 1: Synonyms and Identifiers for C.I. 47005
| Category | Name/Identifier |
| Colour Index Name | C.I. 47005 |
| Common Chemical Name | Quinoline Yellow WS |
| IUPAC Name | Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate[1] |
| E Number (Food Additive) | E104[1][2][3][4][5] |
| D&C Name (Drugs & Cosmetics) | D&C Yellow No. 10[1][2][5][6][7][8] |
| Other Chemical Names | 2-(2-Quinolyl)-1,3-indandione disulfonic acid disodium salt[6] |
| Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate | |
| 1H-Indene-1,3(2H)-dione, 2-(2-quinolinyl)-, sulfonated, sodium salts[5] | |
| Other Identifiers | C.I. Acid Yellow 3[1][2][5][6][9] |
| C.I. Food Yellow 13[1][5][6][9] | |
| Japan Yellow 203[1] | |
| Lemon Yellow ZN 3[1] | |
| Quinidine Yellow KT[1] | |
| Chinogelb[6] | |
| CAS Numbers | 8004-92-0, 94891-32-4, 95193-83-2, 68814-04-0[7] |
Quantitative Data
The precise composition and purity of C.I. 47005 are critical for its application and safety assessment. This section summarizes key quantitative specifications and analytical parameters.
Table 2: Quantitative Specifications and Analytical Data for C.I. 47005
| Parameter | Value/Range | Reference |
| Molecular Formula | C18H9NNa2O8S2 (principal component) | [6] |
| Molecular Weight | 477.38 g/mol (principal component) | [1] |
| Maximum Absorption Wavelength (λmax) | 416 nm | [1] |
| Solubility in Water (20°C) | 120 g/L | |
| Total Colouring Matters | Not less than 70% | |
| Loss on Drying at 135°C, Chloride and Sulfate as Sodium Salts | Not more than 30% | |
| Water Insoluble Matter | Not more than 0.2% | |
| Combined Ether Extract | Not more than 0.2% | |
| Lead (Pb) | Not more than 2 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and safety assessment of C.I. 47005.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the determination and quantification of C.I. 47005 in various matrices, including food, drugs, and cosmetics.
Experimental Protocol: Determination of C.I. 47005 in Food Samples by RP-HPLC
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Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
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Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate). The specific gradient will depend on the sample matrix and the other dyes being analyzed.
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Flow Rate: Typically 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection Wavelength: 416 nm (the λmax of Quinoline Yellow WS).
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Sample Preparation:
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For solid samples, accurately weigh a homogenized portion of the sample.
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Extract the dye using a suitable solvent mixture, such as 70% methanol with 50 mM ammonium acetate.
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Vortex and/or sonicate the sample to ensure complete extraction.
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Centrifuge the extract to pellet any solid material.
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Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
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Quantification: Create a calibration curve using standard solutions of C.I. 47005 of known concentrations. The concentration of the dye in the sample is determined by comparing its peak area to the calibration curve.
Figure 1. Workflow for the quantitative analysis of C.I. 47005 by HPLC.
In Vitro Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Experimental Protocol: Alkaline Comet Assay with Human Lymphocytes
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Cell Preparation: Isolate human peripheral blood lymphocytes from a fresh blood sample using a density gradient centrifugation method (e.g., Ficoll-Paque).
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Treatment: Expose the isolated lymphocytes to various concentrations of C.I. 47005 and appropriate positive and negative controls for a defined period (e.g., 2-4 hours) at 37°C.
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Embedding in Agarose:
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Mix a small volume of the cell suspension with low melting point agarose (LMA) at 37°C.
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Pipette this mixture onto a pre-coated microscope slide (coated with normal melting point agarose).
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Cover with a coverslip and allow the agarose to solidify at 4°C.
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Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
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Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with freshly prepared, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow the DNA to unwind.
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Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes.
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Neutralization: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
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Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green I or ethidium bromide).
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Visualization and Scoring:
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Examine the slides using a fluorescence microscope.
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Undamaged DNA remains as a compact "head," while damaged DNA migrates to form a "tail," resembling a comet.
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Quantify the DNA damage by measuring the length of the tail and the intensity of the DNA in the tail using image analysis software.
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Figure 2. Workflow for the in vitro Comet assay.
In Vitro Genotoxicity Assessment: The Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) effects of a test substance.
Experimental Protocol: In Vitro Micronucleus Assay with Human Lymphocytes
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Cell Culture:
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Culture isolated human lymphocytes in a complete medium supplemented with a mitogen (e.g., phytohaemagglutinin, PHA) to stimulate cell division.
-
-
Treatment: After an initial incubation period (e.g., 44 hours), add various concentrations of C.I. 47005, along with positive and negative controls, to the cell cultures.
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Cytokinesis Block: Simultaneously with the test substance, add cytochalasin B to the cultures. Cytochalasin B inhibits cytokinesis (the final stage of cell division), resulting in the accumulation of binucleated cells that have completed one nuclear division.
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Incubation: Continue to incubate the cultures for a further period (e.g., 28-30 hours) to allow cells to complete one round of mitosis.
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Harvesting: Harvest the cells by centrifugation.
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Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and facilitate the spreading of chromosomes.
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Fixation: Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).
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Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
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Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).
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Scoring:
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Using a light or fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
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Micronuclei are small, separate nuclei in the cytoplasm of the binucleated cells.
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An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates a genotoxic effect.
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Figure 3. Workflow for the in vitro micronucleus assay.
Signaling Pathways and Molecular Interactions
The direct interaction of C.I. 47005 with specific signaling pathways is not extensively documented in publicly available literature. However, some studies suggest potential endocrine-disrupting properties, which would imply interaction with hormone receptor-mediated signaling. Endocrine-disrupting chemicals can act as agonists or antagonists of nuclear receptors, thereby altering gene expression patterns.
A plausible, though not definitively proven, logical relationship for the potential endocrine-disrupting effect of a xenobiotic like C.I. 47005 is its interaction with nuclear receptors, such as the estrogen receptor (ER) or androgen receptor (AR). This interaction could lead to the recruitment of co-activators or co-repressors, ultimately modulating the transcription of target genes.
Figure 4. Postulated logical pathway for endocrine disruption by C.I. 47005.
Further research is required to elucidate the specific molecular targets and signaling pathways that may be affected by C.I. 47005 exposure. The experimental protocols provided in this guide serve as a foundation for conducting such investigations.
References
- 1. Erythrosine B and quinoline yellow dyes regulate DNA repair gene expression in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Micronucleus Assays with Human Lymphocytes for <i>in Vitro</i> Genetic Toxicology Testing [ouci.dntb.gov.ua]
- 5. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crpr-su.se [crpr-su.se]
